Evogliptin HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Evogliptin, also known as DA-1229, is a potent and selective DPP4 inhibitor (dipeptidyl peptidase 4 inhibitor). Evogliptin improves insulin resistance and delays the onset of diabetes. Evogliptin improves the insulin sensitivity in HF mice and delays the onset of diabetes in young db/db mice. DA-1229 monotherapy (5 mg for 12 weeks) improved HbA1c, fasting plasma glucose level, OGTT results and β-cell function. This drug was well tolerated in Korean subjects with type 2 diabetes mellitus.

Aplicaciones Científicas De Investigación

Diabetes Management

Efficacy and Safety:

Evogliptin has been shown to be effective in lowering HbA1c levels in patients with type 2 diabetes. In a study comparing its efficacy to linagliptin, evogliptin demonstrated a mean reduction in HbA1c of 0.85% after 12 weeks, which was maintained at 0.94% after 24 weeks, indicating non-inferiority to other DPP-4 inhibitors . The drug also improved glycemic variability without causing significant adverse events, making it a suitable option for managing diabetes .

Pharmacokinetics:

Evogliptin has a bioavailability of over 50%, with peak plasma concentration achieved within 3 to 5 hours post-administration. It binds approximately 46% to plasma proteins and does not significantly interact with food intake .

Cardiovascular Applications

Recent studies indicate that evogliptin may have protective effects against cardiovascular diseases, particularly calcific aortic valve disease (CAVD). In animal models, evogliptin administration significantly reduced calcification and inflammatory cytokine expression associated with CAVD .

Mechanism of Action:

The compound inhibits DPP-4 activity, which is linked to inflammation and fibrosis in cardiovascular tissues. By reducing these factors, evogliptin may help mitigate the progression of CAVD and improve overall cardiovascular health .

Ophthalmic Applications

Evogliptin has been investigated for its effects on pathological retinal neovascularization. In preclinical studies, it inhibited the activation of signaling pathways involved in vascular endothelial growth factor (VEGF)-induced angiogenesis, suggesting potential therapeutic benefits for conditions like diabetic retinopathy .

Research Findings:

In mice models, evogliptin administration led to significant reductions in neovascularization, highlighting its potential as an adjunct therapy for retinal diseases associated with diabetes .

Anti-inflammatory Effects

Emerging research suggests that evogliptin may possess anti-inflammatory properties. A study indicated that evogliptin tartrate exhibited pain relief comparable to indomethacin, suggesting its potential application in managing inflammatory pain conditions .

Case Studies:

Clinical trials are ongoing to assess the efficacy of evogliptin in broader inflammatory contexts, which could expand its therapeutic use beyond diabetes management.

Summary Table of Applications

Propiedades

Número CAS |

1246960-27-9 |

|---|---|

Fórmula molecular |

C19H27ClF3N3O3 |

Peso molecular |

437.9 g/mol |

Nombre IUPAC |

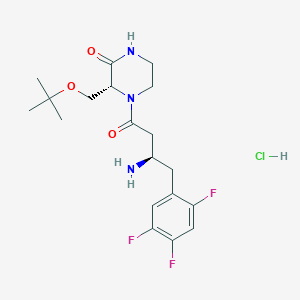

(3R)-4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-[(2-methylpropan-2-yl)oxymethyl]piperazin-2-one;hydrochloride |

InChI |

InChI=1S/C19H26F3N3O3.ClH/c1-19(2,3)28-10-16-18(27)24-4-5-25(16)17(26)8-12(23)6-11-7-14(21)15(22)9-13(11)20;/h7,9,12,16H,4-6,8,10,23H2,1-3H3,(H,24,27);1H/t12-,16-;/m1./s1 |

Clave InChI |

QHQXWMKKQNSBTC-VQZRABBESA-N |

SMILES |

CC(C)(C)OCC1C(=O)NCCN1C(=O)CC(CC2=CC(=C(C=C2F)F)F)N.Cl |

SMILES isomérico |

CC(C)(C)OC[C@@H]1C(=O)NCCN1C(=O)C[C@@H](CC2=CC(=C(C=C2F)F)F)N.Cl |

SMILES canónico |

CC(C)(C)OCC1C(=O)NCCN1C(=O)CC(CC2=CC(=C(C=C2F)F)F)N.Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

DA-1229; DA 1229; DA1229; Evogliptin; Evogliptin hydrochloride. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.